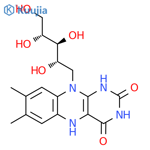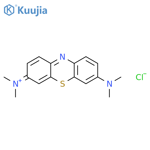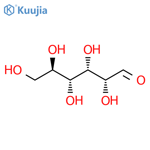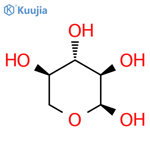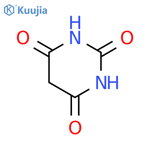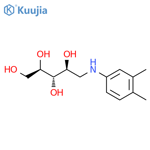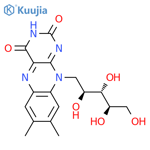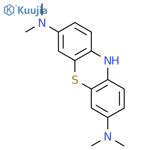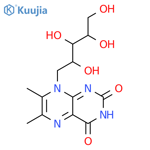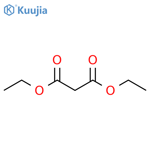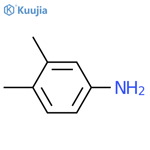Cas no 83-88-5 (Riboflavin)
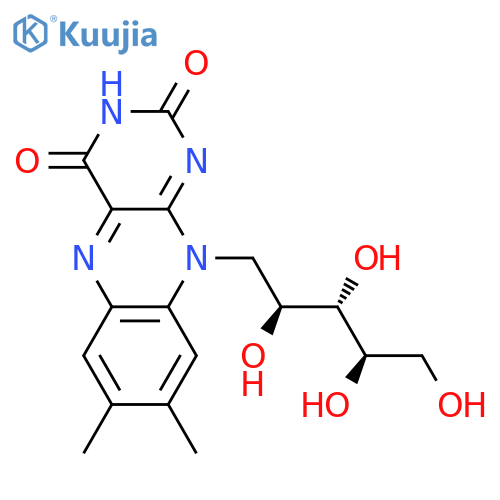
Riboflavin Propiedades químicas y físicas
Nombre e identificación
-
- Riboflavin
- Lactoflavine
- Vitamin B2 (Riboflavine)
- Riboflavin Vitamin B2
- E 101
- Riboflavin (1.07609)
- Riboflavine
- Vitamin B2 Feed Grade
- Vitamin B_2
- Vitamin B2
- (-)-Riboflavin
- (−)-Riboflavin (Vitamin B2) solution
- Riboflavin (B2)
- Riboflavin (Vitamin B2)
- VB2
- VITAMIN B2(RIBOFLAVIN)(P)
- VITAMIN B2(RIBOFLAVIN)(SH) PrintBack
- Beflavin
- Flavaxin
- Lactoflavin
- VitaMin G
- 7,8-Dimethyl-10-ribitylisoalloxazine
- Riboflavin Standard
- Benzo[g]pteridine, riboflavin deriv. (ZCI)
- Riboflavine (7CI)
- 1-Deoxy-1-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-D-ribitol
- 6,7-Dimethyl-9-D-ribitylisoalloxazine
- 6,7-Dimethyl-9-ribitylisoalloxazine
- 7,8-Dimethyl-10-(1,2,3,4,5-pentahydroxypentyl)benzo[g]pteridine-2,4-dione
- D-Ribitol, 1-deoxy-1-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-
- Beflavine
- Benzo[g]pteridine-2,4(3H,10H)-dione, 7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)-
- C.I. 50900
- C.I. Food Yellow 15
- E 101 (dye)
- Flavaxin
- Flavin BB
- Flaxain
- Food Yellow 15
- Hyre
- Lactobene
- MeSH ID: D012256
- NCI 0033298
- NSC 33298
- Ribipca
- Ribocrisina
- Riboderm
- Riboflavin E101
- Riboflavin F
- Riboflavin FP
- Ribosyn
- Ribotone
- Ribovel
- Ricrolin
- Russupteridine yellow III
- San Yellow B
- Vitaflavine
- Vitasan B2
- 7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4(3H,10H)-dione
- 7,8-dimethyl-10-(D-ribo-2,3,4,5-tetrahydroxypentyl)isoalloxazine
- 83-88-5
- MLS001066391
- E101
- SMR000112236
- 1-deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentitol
- MLSMR
- 7,8-dimethyl-2,4-dioxo-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-2H,3H,4H,10H-benzo[g]pteridin-3-ide
- ()-Riboflavin
- Riboflavin binding protein from chicken egg white
- CAS-83-88-5
- NCGC00017291-01
- BRD-K70246307-001-02-5
- Q27167158
- CCG-40022
- HMS2093D07
- NSC-758973
- NCGC00017291-19
- BRD-K70246307-001-03-3
- SR-05000001670-1
- SPBio_000699
- SCHEMBL7707
- SPECTRUM1505347
- NCGC00016332-01
- FT-0645141
- TNP00212
- HMS1922F06
- 1195174-65-2
- Pharmakon1600-01505347
- CHEBI:95299
- SMP1_000262
- CHEMBL1397833
- SR-05000001670-2
- NCGC00178733-01
- SR-05000001670
- SDCCGMLS-0066869.P001
- SBI-0206746.P001
- NCGC00016332-02
- Riboflavin, USP grade
- NCGC00016332-03
- AB01563308_01
- 7,8-dimethyl-10-((2R,3R,4S)-2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4(3H,10H)-dione
- BSPBio_002264
- NSC758973
- Spectrum2_000660
- Riboflavin for peak identification
- vitaminB2
-
- MDL: MFCD00005022
- Renchi: 1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1
- Clave inchi: AUNGANRZJHBGPY-SCRDCRAPSA-N
- Sonrisas: C(N1C2=NC(NC(C2=NC2C=C(C(=CC1=2)C)C)=O)=O)[C@H](O)[C@H](O)[C@H](O)CO
Atributos calculados
- Calidad precisa: 376.13800
- Masa isotópica única: 376.138
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 5
- Recuento de receptores de enlace de hidrógeno: 10
- Recuento de átomos pesados: 27
- Cuenta de enlace giratorio: 5
- Complejidad: 680
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: 3
- Peso molecular: 376.4
- Carga superficial: 0
- Superficie del Polo topológico: 155
- Xlogp3: -1.5
Propiedades experimentales
- Color / forma: Yellow powder
- Denso: 1.2112 (rough estimate)
- Punto de fusión: 290 °C (dec.) (lit.)
- Punto de ebullición: 504.93°C (rough estimate)
- Punto de inflamación: 9℃
- índice de refracción: -135 ° (C=0.5, JP Method)
- Disolución: 2.25e-04 M
- Coeficiente de distribución del agua: 0.07 g/L (20 ºC)
- Estabilidad / vida útil: Stable, but light-sensitive. Incompatible with strong oxidizing agents, reducing agents, bases, calcium, metallic salts. May be moisture sensitive.
- PSA: 161.56000
- Logp: -1.67520
- Olor: Slight odor
- Merck: 8200
- Rotación específica: -135 º (c=5, 0.05 M NaOH)
- Sensibilidad: Light Sensitive
- PKA: 1.7(at 25℃)
- Disolución: Soluble in alkaline solution and sodium chloride solution, slightly soluble in water, slightly soluble in ethanol, insoluble in ether and chloroform
Riboflavin Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H332-H335
- Declaración de advertencia: P261-P280-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:1
- Código de categoría de peligro: S24/25: prevent skin and eye contact.
- Instrucciones de Seguridad: S24/25
- Código F de la marca fuka:8-10-21
- Rtecs:VJ1400000
-
Señalización de mercancías peligrosas:


- TSCA:Yes
- Condiciones de almacenamiento:4°C, protect from light
- Toxicidad:LD50 in rats (g/kg): >10 orally, 5.0 s.c., 0.56 i.p. (Unna, Greslin)
Riboflavin Datos Aduaneros
- Código HS:2936230000
- Datos Aduaneros:
China Customs Code:
2936230000Declaration elements:
Product Name, component content, use to, packing, Whether adsorbed to the carrier(Such as silica gel)
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2936230000. unmixed vitaming b2 and deratives(whether or not dissolved in solvents). VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:4.0%. General tariff:20.0%
Riboflavin PrecioMás >>
| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 469220-100G |
Riboflavin, 98% |
83-88-5 | 98% | 100G |
¥ 521 | 2022-04-26 | |
| TRC | R414995-500g |
(-)-Riboflavin |
83-88-5 | 500g |
$278.00 | 2023-05-17 | ||
| Chemenu | CM117435-1000g |
Riboflavin (B2) |
83-88-5 | 98% | 1000g |
$234 | 2022-12-27 | |
| ChemScence | CS-2567-5g |
Riboflavin |
83-88-5 | 99.55% | 5g |
$96.0 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R13480-100g |
Riboflavin |
83-88-5 | 100g |
¥218.0 | 2021-09-08 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-205906-25g |
Riboflavin, (Out of Stock: Availability 7/14/23) |
83-88-5 | 25g |
¥226.00 | 2023-09-05 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0937-1 g |
Riboflavin |
83-88-5 | 99.43% | 1g |
¥485.00 | 2022-04-26 | |
| TRC | R414995-1g |
(-)-Riboflavin |
83-88-5 | 1g |
$ 63.00 | 2023-09-06 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11764-100g |
Riboflavin, 98% |
83-88-5 | 98% | 100g |
¥1095.00 | 2023-02-15 | |
| LKT Labs | R3206-250 g |
Riboflavin |
83-88-5 | ≥97% | 250g |
$156.60 | 2023-07-10 |
Riboflavin Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
2.1 Reagents: Artemisinin Solvents: Acetonitrile , Water ; pH 7.4, 37 °C
Synthetic Routes 3
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
2.1 Catalysts: Riboflavin synthase Solvents: Dimethyl sulfoxide ; pH 7.0, rt
Synthetic Routes 7
1.2 Reagents: Sodium nitrite ; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium acetate , Hydrochloric acid Solvents: Water ; rt → -5 °C
1.4 1 h, -9 - -5 °C; 2 h, 0 °C; 0 °C → 20 °C
1.5 Reagents: Sodium acetate Solvents: Water ; pH 3, 17 - 20 °C
1.6 17 h, 22 - 25 °C
2.1 Reagents: Acetic acid Solvents: 1-Butanol ; 5 h, reflux; 1 h, 0 °C
Synthetic Routes 8
Synthetic Routes 9
1.2 Solvents: Water ; pH 7.2, rt
Synthetic Routes 10
Synthetic Routes 11
Synthetic Routes 12
Synthetic Routes 13
Synthetic Routes 14
Synthetic Routes 15
Synthetic Routes 16
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 6
Synthetic Routes 17
Synthetic Routes 18
1.2 7 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4
2.1 Reagents: Acetic acid Solvents: 1-Butanol ; 5 h, reflux; 1 h, 0 °C
Synthetic Routes 19
1.2 Reagents: Sodium acetate Solvents: Water
2.1 Reagents: Acetic acid Solvents: Acetic acid , 1-Butanol
Synthetic Routes 20
2.1 Reagents: Hydrochloric acid Solvents: Water ; 10 min, 0 °C
2.2 Reagents: Sodium nitrite ; 0 °C; 30 min, 0 °C
2.3 Reagents: Sodium acetate , Hydrochloric acid Solvents: Water ; rt → -5 °C
2.4 1 h, -9 - -5 °C; 2 h, 0 °C; 0 °C → 20 °C
2.5 Reagents: Sodium acetate Solvents: Water ; pH 3, 17 - 20 °C
2.6 17 h, 22 - 25 °C
3.1 Reagents: Acetic acid Solvents: 1-Butanol ; 5 h, reflux; 1 h, 0 °C
Riboflavin Raw materials
- D-Fructose
- Urea
- 10H-Phenothiazine-3,7-diamine,N3,N3,N7,N7-tetramethyl-
- 1,3-diethyl propanedioate
- D-Ribitol,1-[(5-amino-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl)amino]-1-deoxy-
- Methylene Blue
- 1,3-diazinane-2,4,6-trione
- Riboflavin
- 3,4-Xylyl-6-phenylazo-D-ribitylamine
- D(+)-Glucose
- 6,7-Dimethylribityl Lumazine (>90%)
- 1-Deoxy-1-(3,4-dimethylphenyl)amino-D-ribitol
- 1,5-Dihydroriboflavin
- D(+)-Xylose
- 3,4-Dimethylaniline
- 2-Butanone,3-hydroxy-4-(phosphonooxy)-, (3S)-
- D-Ribose
Riboflavin Preparation Products
Riboflavin Proveedores
Riboflavin Literatura relevante
-
Vishal Srivastava,Pravin K. Singh,Arjita Srivastava,Praveen P. Singh RSC Adv. 2021 11 14251
-
Daojin Li,Zijun Bie,Fangfang Wang,Enhui Guo Analyst 2018 143 4936
-
Dibakar Kumar Maiti,Subhasish Roy,Abhishek Baral,Arindam Banerjee J. Mater. Chem. C 2014 2 6574
-
Daniel R. Cardoso,Silvia H. Libardi,Leif H. Skibsted Food Funct. 2012 3 487
-
Yingxue Ma,Jian Hou,Wenying Hao,Jianchuan Liu,Lingwei Meng,Zhou Lu Phys. Chem. Chem. Phys. 2018 20 17199
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos
- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos Pteridinas y derivados Flavinas
- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos Pteridinas y derivados Aloxacinas e isoaloxacinas Flavinas
Información adicional sobre Riboflavin
Riboflavina (83-88-5): Propiedades químicas y aplicaciones en medicina
La riboflavina, también conocida como vitamina B2 y registrada bajo el número CAS 83-88-5, es un compuesto esencial en el campo de la bioquímica y la medicina. Su estructura molecular, derivada del isoaloxazina, le confiere propiedades únicas como cofactor en reacciones redox. En la industria farmacéutica, se utiliza ampliamente en suplementos nutricionales para tratar deficiencias de vitamina B2, que pueden causar trastornos como estomatitis o fotofobia. Estudios recientes destacan su papel en la mitocondria, donde participa en la producción de ATP, lo que la vincula a terapias para enfermedades metabólicas. Además, su fluorescencia natural la hace útil en técnicas de diagnóstico por imagen.
Investigación de riboflavina (83-88-5) en terapias antioxidantes
Uno de los temas más investigados en torno a la riboflavina (83-88-5) es su capacidad antioxidante. Como precursor del FAD y FMN, neutraliza radicales libres, reduciendo el estrés oxidativo asociado a enfermedades crónicas como diabetes o Alzheimer. Ensayos clínicos demuestran que su combinación con otros antioxidantes, como la vitamina E, potencia su eficacia. En dermatología, se estudia su uso en formulaciones tópicas para proteger la piel contra los rayos UV. La comunidad científica también explora su potencial en la regeneración celular, especialmente en tejidos dañados por quimioterapia.
Riboflavina (83-88-5) en la industria farmacéutica y regulaciones
La producción y comercialización de riboflavina (83-88-5) están sujetas a estrictas normativas internacionales, como las de la FDA y la EMA. Su síntesis industrial, mediante fermentación bacteriana (Bacillus subtilis), garantiza alta pureza para uso médico. En formulaciones orales e inyectables, se combina con excipientes como lactosa para mejorar su biodisponibilidad. La demanda ha crecido en suplementos para deportistas, debido a su rol en la producción de energía. Sin embargo, su estabilidad frente a la luz requiere envases opacos, un desafío logístico que las empresas están abordando con nanotecnología.
Estudios clínicos de riboflavina (83-88-5) en neurología
Recientes investigaciones sobre riboflavina (83-88-5) revelan su impacto en trastornos neurológicos. Pacientes con migraña crónica han mostrado mejorías significativas al recibir dosis altas de esta vitamina, posiblemente por su efecto en la disfunción mitocondrial. También se investiga su uso en la esclerosis múltiple, donde modula la inflamación neuronal. Estos hallazgos, publicados en revistas como Journal of Neurology, han incrementado las búsquedas en línea sobre "riboflavina para migrañas", reflejando el interés público en terapias naturales.
Futuro de la riboflavina (83-88-5) en biotecnología médica
El futuro de la riboflavina (83-88-5) se centra en aplicaciones innovadoras. Proyectos en ingeniería genética buscan optimizar cepas microbianas para aumentar su producción sostenible. En oncología, nanopartículas cargadas con riboflavina están siendo probadas para dirigir fármacos a células cancerosas. Además, su integración en alimentos funcionales, como leches enriquecidas, responde a la demanda global de prevención de deficiencias vitamínicas. Estas tendencias posicionan a la riboflavina como un pilar en la medicina personalizada del siglo XXI.


